molecular formula C22H26N2O3 B2558173 2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid CAS No. 1396988-55-8

2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid

Cat. No.: B2558173
CAS No.: 1396988-55-8
M. Wt: 366.461
InChI Key: IIFQMULVPXMHCV-UHFFFAOYSA-N
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Description

The compound “2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid” is a product for proteomics research . It has a molecular formula of C22H26N2O3 and a molecular weight of 366.45 .

Scientific Research Applications

Synthesis and Characterization

Adamantane derivatives, including those similar to the queried compound, are synthesized and characterized for their unique structural properties and potential applications in medicinal chemistry. The synthesis involves various chemical reactions to incorporate adamantane with different functional groups, enhancing the compound's utility and specificity for desired applications. For example, research has focused on developing methods for the high production of adamantane oxygenates in propionic acid, showing the significance of solvent choice and catalysis in optimizing yield and product selectivity (Hirokazu Kobayashi & I. Yamanaka, 2008).

Molecular Recognition and Assembly

The ability of adamantane derivatives to engage in molecular recognition and assembly has been explored, with studies demonstrating the compound's versatility in forming one-dimensional motifs through hydrogen bonding and other interactions. This property is valuable in the design of new materials and the exploration of their applications in nanotechnology and molecular engineering (I. Karle, D. Ranganathan, & V. Haridas, 1997).

Chemical Reactivity and Mechanisms

Investigations into the chemical reactivity and mechanisms of adamantane derivatives shed light on their potential in synthetic chemistry, including the study of their behavior during processes like Kolbe electrolysis and oxidation reactions. These studies not only contribute to a deeper understanding of the adamantane framework's reactivity but also open avenues for developing novel synthesis pathways for related compounds (J. A. Zorge, J. Strating, & H. Wynberg, 2010).

Advanced Materials Design

The structural peculiarity of adamantane derivatives makes them suitable candidates for the design of advanced materials, including metal-organic frameworks (MOFs) and other supramolecular structures. These materials are of interest for their potential applications in gas storage, catalysis, and separation processes, highlighting the versatility of adamantane derivatives in contributing to material science advancements (G. A. Senchyk et al., 2013).

Properties

IUPAC Name

2-(adamantane-1-carbonylamino)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-20(26)19(8-16-12-23-18-4-2-1-3-17(16)18)24-21(27)22-9-13-5-14(10-22)7-15(6-13)11-22/h1-4,12-15,19,23H,5-11H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFQMULVPXMHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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